5-Aminoindole
Description
Properties
IUPAC Name |
1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063734 | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-03-0 | |
| Record name | 5-Aminoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Aminoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H-Indol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-AMINOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Pharmaceutical Applications
5-Aminoindole as a Drug Candidate
This compound has been investigated for its potential as a drug candidate due to its ability to modulate histamine receptors, particularly H3 receptors. This modulation can influence neurotransmitter levels and may be beneficial in treating conditions such as obesity, cardiovascular diseases, neurological disorders, and cognitive impairments . The compound has shown promise in various studies:
- Obesity and Cognitive Disorders : Research indicates that this compound derivatives can be effective in treating obesity and cognitive disorders like ADHD and Alzheimer's disease by modulating neurotransmitter secretion .
- Insect Growth Regulation : A recent study demonstrated that this compound significantly inhibited the growth of Hyphantria cunea larvae by affecting trehalose metabolism and chitin biosynthesis, suggesting its potential use as a pest control agent .
Material Science Applications
Poly(this compound) Nanoparticles
The synthesis of poly(this compound) nanoparticles (PIn-5-NH2) has opened new avenues in material science. These nanoparticles exhibit excellent conductivity and can be utilized in various applications:
- Electrochemical Biosensors : PIn-5-NH2 nanoparticles have been successfully integrated into multiplexed electrochemical biosensors. These sensors can detect multiple cancer markers with high sensitivity and selectivity, showcasing their potential in medical diagnostics .
- Composite Materials : Graphene-poly(this compound) composites have been developed as catalyst supports for methanol electrooxidation. These composites provide a uniform distribution of platinum nanoparticles, enhancing the performance of fuel cells .
Biotechnological Applications
Hydrophobic Charge Induction Chromatography (HCIC)
- High Adsorption Capacity : AI-Sepharose exhibits significant adsorption capabilities for proteins like lysozyme and bovine serum albumin, making it valuable for protein purification processes .
- Influence of Ionic Conditions : The adsorption kinetics are influenced by salt concentration and type, which is critical for optimizing protein purification protocols .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Electrochemical Biosensors
A study demonstrated the application of PIn-5-NH2 nanoparticles in developing an electrochemical immunosensor capable of detecting multiple cancer biomarkers simultaneously. The sensor exhibited ultra-high sensitivity due to the unique properties of the nanoparticles, including their large surface area and functional groups that facilitate antibody binding .
Case Study 2: Pest Control
Research focused on the impact of this compound on Hyphantria cunea larvae revealed its effectiveness as an insect growth regulator. The compound inhibited trehalose-6-phosphate synthase activity, leading to reduced chitin biosynthesis and growth arrest in larvae. This highlights its potential application in agricultural pest management strategies .
Mechanism of Action
The mechanism of action of 5-Aminoindole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparison of this compound with Structural Analogs
Key Findings:
- Electronic Effects: The amino group (–NH₂) in this compound is strongly electron-donating, enhancing its reactivity in electrophilic substitution reactions. In contrast, 5-nitroindole (–NO₂) and 5-cyanoindole (–CN) are electron-withdrawing, reducing aromatic ring electron density .
- Chromatography: this compound outperforms ligands like 4-mercaptoethylpyridine in HCIC due to its dual hydrophobic and ionic interaction capabilities at neutral pH .
- Solubility : Polar substituents (e.g., –NH₂, –OCH₃) improve aqueous solubility compared to halogenated analogs (e.g., 5-bromoindole) .
Functional Analogs: Chromatography Ligands
This compound’s utility in HCIC is comparable to other mixed-mode ligands:
Table 2: Comparison of Chromatography Ligands
Key Findings :
- This compound enables milder elution conditions (pH shift) compared to ion-exchange resins, reducing protein denaturation risks .
- Its selectivity for IgG is superior to ω-aminohexyl-agarose, which non-specifically binds albumin .
Stability and Reactivity
- Thermal Stability: this compound decomposes above 250°C, whereas halogenated analogs (e.g., 5-bromoindole) exhibit lower thermal stability due to weaker C–Br bonds .
- Chemical Reactivity: The amino group facilitates Mannich reactions and reductive amination, making this compound more versatile in drug synthesis than 5-methoxyindole .
Biological Activity
5-Aminoindole is an indole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry, supported by relevant case studies and research findings.
This compound (C₈H₈N₂) is characterized by the following properties:
- Molecular Weight : 132.16 g/mol
- Melting Point : 130-134 °C
- Boiling Point : 190 °C (at 6 mmHg)
- Appearance : Off-white to grey-brown crystalline powder
Synthesis Methods
Recent studies have highlighted efficient methods for synthesizing this compound derivatives. For instance, a transition-metal-free method has been developed for the chemoselective addition of this compound to alkynes, producing various enamines while preserving the amino group . This method not only enhances synthetic accessibility but also facilitates further structural modifications for biological assessments.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. For example, when modified with gold nanoparticles, they exhibited excellent antibacterial activities against various pathogens . This suggests potential applications in treating infections.
Antioxidant Properties
Research indicates that the aminoindole structure possesses intrinsic antioxidant potential. Studies have shown that compounds related to this compound can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Gastrointestinal Motility
One notable biological activity of this compound derivatives is their influence on gastrointestinal motility. A study identified a gut bacterial metabolite derived from dietary sources of tryptophan, which includes this compound, as a potent stimulant of intestinal motility through modulation of L-type voltage-gated calcium channels (LTCCs) . This finding opens avenues for developing treatments for gastrointestinal disorders such as constipation.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound derivatives showed superior activity against bacterial strains compared to traditional antibiotics. The incorporation of indole structures into nanoparticle formulations enhanced their efficacy significantly .
- Gastrointestinal Applications : In animal models, administration of 5-hydroxyindole (a metabolite of this compound) resulted in improved gut transit times without significantly altering the gut microbiota composition. This positions it as a safer alternative to conventional laxatives .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Preparation Methods
Copper-Catalyzed Reduction with Sodium Borohydride
The most efficient and widely cited method for synthesizing 5-aminoindole involves the reduction of 5-nitroindole using a copper complex catalyst and sodium borohydride (NaBH₄) in water. This protocol, developed by Du et al. (2020), operates under inert atmospheric conditions (Schlenk technique) at 60°C for 2 hours.
Reaction Mechanism and Conditions
The copper catalyst (0.001 mmol, 1 mol%) facilitates hydride transfer from NaBH₄ to the nitro group, reducing it to an amine. The reaction proceeds via intermediate nitroso and hydroxylamine stages, with water serving as a green solvent. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Cu₂Cl₄C₂₀H₃₂N₄O₄ complex |
| Reductant | NaBH₄ (10 equiv) |
| Solvent | Water |
| Temperature | 60°C |
| Time | 2 hours |
| Atmosphere | Inert (N₂ or Ar) |
| Yield | 99% |
The workup involves extraction with diethyl ether and analysis by GC-MS using n-dodecane as an internal standard. This method’s advantages include operational simplicity, high yield, and avoidance of toxic organic solvents.
Comparative Analysis of Reduction Methods
While catalytic hydrogenation (e.g., H₂/Pd-C) is a classical approach for nitro reductions, the copper-NaBH₄ system offers distinct benefits:
-
Mild Conditions : Avoids high-pressure equipment and elevated temperatures.
-
Aqueous Compatibility : Water as a solvent enhances safety and sustainability.
-
Chemoselectivity : The catalyst selectively reduces nitro groups without affecting other functional groups.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A microwave-assisted method for synthesizing tricyclic quinoline derivatives from this compound has been reported, though this approach focuses on downstream functionalization rather than direct preparation. However, the use of iodine as a catalyst under microwave irradiation (150°C, 400 W, 30 minutes) highlights potential avenues for optimizing reaction kinetics in related syntheses.
Experimental Optimization and Challenges
Catalyst Loading and Solvent Effects
The copper catalyst’s low loading (1 mol%) minimizes metal waste while maintaining efficiency. Water’s role as a solvent is critical—it stabilizes reactive intermediates and prevents side reactions common in polar aprotic solvents.
Decomposition and Stability Issues
Diindolylamine synthesis studies reveal that this compound-derived products often decompose rapidly, necessitating immediate characterization or stabilization via protecting groups (e.g., tert-butyldimethylsilyl). This underscores the importance of streamlined workup procedures for this compound itself.
Industrial and Scalability Considerations
Q & A
What frameworks are effective for formulating hypothesis-driven research questions involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: "How does this compound’s electronic structure influence its fluorescence quenching in sensor applications?"
- Feasibility: Pilot studies using UV-Vis titrations to assess binding constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
